2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride
Description
The molecule’s electrophilic nature, conferred by the dichlorophosphoryl and acetyl chloride groups, makes it a reactive intermediate in synthetic chemistry, particularly in the synthesis of cephalosporin antibiotics .
Synthesis and Applications The compound is synthesized via sequential acylation and substitution reactions. For example, it is used to acylate the 7-amino group of cephalosporin precursors, followed by methylation and deprotection steps to yield antibiotics like cefteram pivoxil with high purity (99.56%) and moderate total yield (34.8%) . Its production is documented by pharmaceutical manufacturers such as Hebei Huachen Pharmaceutical Group, highlighting its industrial relevance .
Properties
Molecular Formula |
C6H6Cl3N4O3PS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride |
InChI |
InChI=1S/C6H6Cl3N4O3PS/c1-2-16-11-3(4(7)14)5-10-6(18-13-5)12-17(8,9)15/h2H2,1H3,(H,10,12,13,15) |
InChI Key |
QZZOGRZCLZKNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Ceftaroline Synthesis
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride is used in the preparation of Ceftaroline salts or hydrates. Ceftaroline fosamil, a phosphate prodrug of Ceftaroline, is used to treat acute bacterial skin and skin structure infections, as well as community-acquired bacterial pneumonia.
One method for preparing Ceftaroline involves dissolving 7-amino-3-[4-(1-methylpyridinium-4-yl)thiazol-2-yl]thio-3-cephem-4-carboxylate in a water-tetrahydrofuran mixture in the presence of aqueous sodium bicarbonate. This solution is then treated with 2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-ethoxyiminoacetyl chloride hydrochloride, followed by distillation to obtain a residue. The residue is then subjected to Diaion HP-20 chromatography and lyophilized to yield lyophilized ceftaroline.
Chemical Properties
Structure
The compound features a 1,2,4-thiadiazole ring system with a dichlorophosphorylamino group attached, along with an ethoxyiminoacetyl chloride moiety. The IUPAC name for the compound is (2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C6H6Cl3N4O3PS |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 90211-01-1 |
| IUPAC Name | (2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride |
| SMILES | CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl |
Chemical Reactions Analysis
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding acids and other by-products.
Scientific Research Applications
2-[5-[(Dichlorophosphoryl)amino]-1,2,4-Thiadiazol-3-yl]-(Z)-2-(Ethoxyimino)Acetyl Chloride is pivotal in synthesizing advanced antibiotic drugs . Specifically, it serves as a side chain precursor in the preparation of cefuroxime dipivoxil, a fifth-generation cephalosporin antibiotic . Cefuroxime dipivoxil is administered via injection and is effective in treating adult community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections .
Role in Cephalosporin Synthesis
This compound is a synthetic intermediate . Its primary role is to facilitate the introduction of a specific chemical moiety into the cephalosporin structure, which is crucial for the drug's antibacterial activity. The presence of the dichlorophosphorylamino group and ethoxyiminoacetyl chloride moiety allows for specific chemical transformations that yield the desired cephalosporin derivative .
Example: Cefuroxime Dipivoxil
Cefuroxime dipivoxil is a prodrug of cefuroxime, an effective antibiotic. 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-Thiadiazol-3-yl]-(Z)-2-(Ethoxyimino)Acetyl Chloride is used to attach the necessary side chain to the cephem nucleus, resulting in the formation of cefuroxime dipivoxil .
Related Research
While the primary application of 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-Thiadiazol-3-yl]-(Z)-2-(Ethoxyimino)Acetyl Chloride is in the synthesis of cefuroxime dipivoxil, related research on thiazole derivatives highlights the broader potential of such compounds in medicinal chemistry .
Antimicrobial and Anticancer Research
Thiazole derivatives, which share structural similarities with 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-Thiadiazol-3-yl]-(Z)-2-(Ethoxyimino)Acetyl Chloride, have demonstrated antimicrobial and anticancer activities . These compounds have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Anti-inflammatory Applications
Research into thiadiazole derivatives has also revealed potential anti-inflammatory properties. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, a related compound, has shown promise as a 5-lipoxygenase (5-LOX) inhibitor .
Discontinued Availability
Mechanism of Action
The mechanism of action of 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites of enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-thiadiazole derivatives with varying substituents that influence reactivity, stability, and biological activity. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Key 1,2,4-Thiadiazole Derivatives
*Molecular formula estimated based on nomenclature and substituent analysis.
Key Comparative Insights
Substituent Effects on Reactivity The dichlorophosphorylamino group in the target compound enhances electrophilicity compared to the amino group in EC 616-178-3 . This makes the former more reactive in nucleophilic acyl substitution reactions, critical for antibiotic synthesis .
Biological Activity The cephalosporin derivative with a phosphonoamino substituent () demonstrates broad-spectrum antibacterial activity, suggesting that electron-withdrawing groups (e.g., phosphoryl) on the thiadiazole ring enhance binding to penicillin-binding proteins. The sodium salt of a triazole-thiadiazole hybrid () showed superior enzyme inhibition due to stronger intermolecular interactions, highlighting the importance of hybrid heterocycles in drug design.
Industrial and Synthetic Utility
- The target compound’s dichlorophosphoryl group facilitates its role as a high-purity intermediate in cefteram pivoxil synthesis, whereas simpler analogs (e.g., EC 616-178-3 ) are used in less complex reactions.
Research Findings and Implications
- Synthetic Efficiency : The “one-pot” method for cephalosporin synthesis using the target compound reduces purification steps and improves yield .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., dichlorophosphoryl, phosphonoamino) on the thiadiazole ring correlate with enhanced antibacterial activity in β-lactam antibiotics .
- Solubility Challenges : The dichlorophosphoryl group may reduce aqueous solubility, necessitating formulation adjustments in pharmaceutical applications .
Biological Activity
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride (CAS 90211-01-1) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound serves as an intermediate for the synthesis of cephalosporin antibiotics, notably cefuroxime dipivoxil, which is used to treat various bacterial infections .
- Molecular Formula : C₆H₆Cl₃N₄O₃PS
- Molecular Weight : 351.54 g/mol
- Appearance : White powder
- Density : 1.92 g/cm³
- Boiling Point : 457.1 °C
Biological Activity Overview
The biological activity of 1,3,4-thiadiazole derivatives, including 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride, has been extensively studied. These compounds are known for their diverse pharmacological activities:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains and fungi .
- A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer potential:
- A review highlighted the cytotoxic effects of various thiadiazole compounds against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer), with IC₅₀ values often in the low micromolar range .
- Specific studies reported that some derivatives exhibited over 80% inhibition of cancer cell proliferation at concentrations as low as 10 μM .
Case Studies and Research Findings
| Study | Compound | Activity | Cell Line | IC₅₀ Value |
|---|---|---|---|---|
| Compound A | Anticancer | HCT116 | 3.29 μg/mL | |
| Compound B | Antibacterial | E. coli | MIC = 8 μg/mL | |
| Compound C | Anticancer | MCF-7 | 0.28 μg/mL |
The mechanisms by which thiadiazole derivatives exert their biological effects include:
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiadiazole core. A plausible route includes:
Oximation : Introduce the ethoxyimino group via reaction of cyanoacetamide derivatives with hydroxylamine, followed by alkylation with ethylating agents .
Thiadiazole Formation : Cyclization with thiourea or thioamides under acidic conditions to form the 1,2,4-thiadiazole ring .
Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) to introduce the dichlorophosphorylamino group .
Chlorination : Final acylation using chlorinating agents (e.g., SOCl₂) to yield the acetyl chloride moiety .
Purification: Chromatography or recrystallization from DMF/acetic acid mixtures is recommended .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectral Analysis :
- ¹H/¹³C NMR : Verify the ethoxyimino group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and thiadiazole ring protons .
- IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Hydrolytic Stability : Expose to aqueous buffers (pH 2–10) and analyze by TLC or NMR for hydrolysis products (e.g., free carboxylic acid) .
Q. Which functional groups in this compound are most reactive, and how do they influence downstream applications?
- Methodological Answer :
- Dichlorophosphorylamino Group : Highly electrophilic; reacts with nucleophiles (e.g., amines, alcohols) to form phosphoramidate or phosphate esters. Critical for prodrug design .
- Ethoxyiminoacetyl Chloride : Reacts with thiols or amines to form conjugates (e.g., peptide linkages). Steric hindrance from the ethoxy group may slow hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Case Study : If NMR signals for the thiadiazole ring protons are inconsistent with expected splitting patterns:
Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) .
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
X-ray Crystallography : Resolve tautomeric forms or crystallographic disorder .
Q. What computational methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes for antibiotic applications). Focus on hydrogen bonding with the phosphorylamino group .
- QSAR Modeling : Train models on derivatives with known IC₅₀ values, using descriptors like logP, polar surface area, and electrostatic potential maps .
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions (e.g., 80°C in acetonitrile with 1.2 eq POCl₃ yields 85% purity) .
- Robustness Testing : Vary factors ±10% to assess reproducibility .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during phosphorylation .
- Purification Bottlenecks : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) .
- Byproduct Formation : Implement inline IR monitoring to terminate reactions at optimal conversion .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed yields in synthesis?
- Methodological Answer :
Mechanistic Investigation : Use DFT calculations (Gaussian 09) to identify rate-limiting steps (e.g., POCl₃ reactivity vs. steric hindrance) .
Side-Reaction Screening : LC-MS to detect dimers or phosphoamide byproducts .
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sluggish steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
